molecular formula C12H17NO B3174738 4-[(Cyclopentyloxy)methyl]aniline CAS No. 954256-12-3

4-[(Cyclopentyloxy)methyl]aniline

Cat. No.: B3174738
CAS No.: 954256-12-3
M. Wt: 191.27 g/mol
InChI Key: PJOKBXNWJFKWSX-UHFFFAOYSA-N
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Description

Overview of Aniline (B41778) Derivatives in Chemical Science

Aniline and its derivatives are a cornerstone of modern chemical science, serving as versatile building blocks in a vast array of synthetic applications. chemistrysteps.combeilstein-journals.orgrsc.org These aromatic amines are fundamental precursors in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. rsc.org The reactivity of the aniline core, characterized by the electron-donating amino group attached to a benzene (B151609) ring, allows for a wide range of chemical transformations, making it a valuable scaffold for creating complex molecular architectures. chemistrysteps.com

Significance of Structural Motifs within 4-[(Cyclopentyloxy)methyl]aniline

The hypothetical structure of this compound suggests the combination of several key chemical features. The para-substituted aniline ring is a common feature in many biologically active compounds. The cyclopentyloxy group, a cyclic ether, is often incorporated into drug candidates to enhance metabolic stability and modulate lipophilicity. The methyl linker provides a flexible connection between the aniline and the cyclopentyloxy moieties. While the individual significance of these motifs is well-documented in other molecular contexts, their combined effect in "this compound" remains unexplored in academic literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopentyloxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOKBXNWJFKWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954256-12-3
Record name 4-[(cyclopentyloxy)methyl]aniline
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Synthetic Methodologies for 4 Cyclopentyloxy Methyl Aniline and Its Derivatives

Direct Synthesis Approaches for 4-[(Cyclopentyloxy)methyl]aniline

The direct synthesis of this compound is not widely documented in scientific literature, necessitating the proposal of a synthetic route based on established organic chemistry principles. A logical approach involves the synthesis of a nitroaromatic precursor followed by the reduction of the nitro group to an amine.

Multi-step Organic Reaction Strategies

A plausible multi-step synthesis for this compound can be conceptualized in two main stages:

Formation of 1-((cyclopentyloxy)methyl)-4-nitrobenzene: This intermediate can be synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Two viable pathways for this step are:

Pathway A: Reaction of the sodium salt of (4-nitrophenyl)methanol with cyclopentyl bromide.

Pathway B: Reaction of 1-(bromomethyl)-4-nitrobenzene with sodium cyclopentoxide.

Reduction of the Nitro Group: The nitro group of 1-((cyclopentyloxy)methyl)-4-nitrobenzene can then be reduced to the primary amine to yield the final product, this compound. Common methods for this transformation include catalytic hydrogenation or the use of reducing agents like tin(II) chloride. youtube.com

A schematic representation of this proposed synthesis is outlined below:

Scheme 1: Proposed Synthesis of this compound

Reagent Selection and Optimization in Aniline (B41778) Synthesis

The selection of reagents is critical for the successful synthesis of anilines from nitro compounds. youtube.com The choice of reducing agent can influence the reaction's efficiency and compatibility with other functional groups in the molecule.

Reagent Role Reaction Step Considerations
Sodium Hydride (NaH)BaseEther SynthesisA strong base used to deprotonate the alcohol, forming the alkoxide.
Cyclopentyl BromideElectrophileEther Synthesis (Pathway A)The alkylating agent that reacts with the phenoxide.
1-(Bromomethyl)-4-nitrobenzeneElectrophileEther Synthesis (Pathway B)An alternative electrophile for the etherification.
Sodium CyclopentoxideNucleophileEther Synthesis (Pathway B)Formed from cyclopentanol and a strong base.
Palladium on Carbon (Pd/C) with H₂CatalystNitro ReductionA common and effective method for catalytic hydrogenation. youtube.com
Tin(II) Chloride (SnCl₂)Reducing AgentNitro ReductionA milder reducing agent, useful if other reducible functional groups are present. youtube.com
Iron (Fe) in Acetic AcidReducing AgentNitro ReductionAnother classical method for nitro group reduction. youtube.com

Derivatization Strategies from Precursor Aniline Analogues

Once this compound is synthesized, it can serve as a versatile precursor for a variety of derivatives through reactions targeting the aniline nitrogen or the aromatic ring.

Nucleophilic Substitution Reactions

The amino group of this compound is nucleophilic and can participate in substitution reactions. For example, it can react with acyl chlorides or acid anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of functional groups.

Alkylation and Arylation Reactions on the Aniline Nitrogen

The nitrogen atom of the aniline can be alkylated or arylated to form secondary or tertiary amines. N-methylation of anilines can be achieved using reagents like dimethyl sulfate.

Reaction Type Reagent Example Product Type
N-AlkylationDimethyl sulfateN-methyl-4-[(cyclopentyloxy)methyl]aniline
N-ArylationSubstituted Phenyl Halide (Buchwald-Hartwig coupling)N-aryl-4-[(cyclopentyloxy)methyl]aniline

Catalytic Synthesis of this compound and Related Compounds

The catalytic synthesis of aniline derivatives is a cornerstone of modern organic chemistry, providing access to a vast array of molecules used in pharmaceuticals and materials science. These methods are prized for their efficiency and atom economy.

N-Alkylation and N-Methylation Pathways

N-alkylation and N-methylation of anilines are fundamental transformations for producing secondary and tertiary amines. These reactions involve the formation of a new carbon-nitrogen bond, a critical step in the synthesis of more complex aniline derivatives. Catalytic approaches, particularly those employing the "borrowing hydrogen" strategy, are environmentally benign as they often use alcohols as alkylating agents, producing water as the primary byproduct. rsc.orgresearchgate.netnih.gov

The use of simple, readily available C1 synthons is a highly attractive strategy for N-methylation. Methanol (B129727), in particular, has gained significant attention as a green and inexpensive methylating agent. researchgate.netresearchgate.net Transition-metal-catalyzed N-methylation of amines with methanol proceeds via the borrowing hydrogen mechanism, offering an efficient and environmentally friendly alternative to traditional methods that use toxic reagents like halo-hydrocarbons. nih.gov Various catalytic systems have been developed for this purpose, demonstrating high yields and selectivity. For instance, ruthenium complexes have proven effective for the N-methylation of a range of aniline derivatives under weak base conditions. nih.govacs.org

Table 1: Catalytic N-Methylation of Anilines using Methanol

Catalyst SystemBaseSubstrate ScopeKey Features
(DPEPhos)RuCl₂PPh₃Cs₂CO₃Various aniline derivativesHigh yields (95-97%) for para-substituted anilines. nih.govacs.org
Sn-MFI molecular sieves-Aniline (vapor phase)Achieved 55% aniline conversion and 60% N-methylaniline selectivity. researchgate.net
[RuCp*Cl₂]₂ / dpePhosLiOtBuSubstituted primary anilinesSelective N-mono-methylation in excellent yields. researchgate.net
Hydrogen and Silane Sources in Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, typically involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced. This process can be performed in a one-pot fashion. While traditional reducing agents like sodium borohydride are common, the use of hydrogen gas or silanes as the hydride source offers distinct advantages in catalytic systems. organic-chemistry.orgresearchgate.net

Silanes, such as phenylsilane, are effective stoichiometric reductants in direct reductive amination reactions. nih.gov Catalysts like dibutyltin dichloride can facilitate this transformation for a variety of aldehydes and ketones with anilines and dialkylamines. researchgate.netnih.gov The B(C₆F₅)₃-catalyzed reductive amination using hydrosilanes is notable for its tolerance to water, which is a byproduct of the initial imine formation. acs.org This robustness is crucial as water can deactivate many traditional catalysts. acs.org Attempts to replace hydrosilane with hydrogen gas (H₂) in some B(C₆F₅)₃-catalyzed systems have been unsuccessful, highlighting the kinetic advantages of silane reductants in these specific reactions. acs.orgunimi.it

Table 2: Reductive Amination of Carbonyls with Anilines using Silanes

CatalystSilane SourceSubstrate ScopeKey Features
Dibutyltin dichloridePhenylsilaneAldehydes, KetonesSuitable for anilines and dialkylamines. nih.gov
B(C₆F₅)₃Me₂PhSiHAldehydes, KetonesProceeds efficiently even in "wet" solvents, showing high water tolerance. acs.org
InCl₃Et₃SiHAldehydes, KetonesHighly chemoselective, tolerating various functional groups. organic-chemistry.org
[RuCl₂(p-cymene)]₂Ph₂SiH₂AldehydesEfficient for producing secondary and tertiary amines from anilines. organic-chemistry.org
Metal-Catalyzed Systems (e.g., Palladium, Copper, Iridium, Ruthenium)

A variety of transition metals are effective catalysts for the N-alkylation of anilines, each offering unique advantages in terms of reactivity, selectivity, and substrate scope. researchgate.netresearchgate.net

Palladium: Palladium catalysts are versatile and effective for N-alkylation reactions, often under mild conditions. rsc.org They are widely used in borrowing hydrogen methodologies. rsc.org For example, Pd/C has been used for the selective N-alkylation of aromatic amines under microwave irradiation. rsc.org

Copper: Copper compounds such as CuCl₂·2H₂O and CuBr₂ can catalyze the N-alkylation of aniline and its derivatives using primary and secondary alcohols as alkylating agents. semanticscholar.org

Iridium: Iridium complexes are highly efficient for N-alkylation via the borrowing hydrogen mechanism. rsc.org Cationic iridium(I) complexes with functionalized N-heterocyclic carbene (NHC) ligands show excellent performance in the N-alkylation of aniline with benzyl alcohol. rsc.org Iridium catalysts have also been reported for the hydroamination of alkenes with anilines. rsc.org

Ruthenium: Ruthenium-catalyzed N-alkylation of anilines using alcohols is a well-established method. rsc.orgnih.gov These reactions proceed via the borrowing hydrogen strategy and have been successfully applied to the synthesis of aminosugars from aniline derivatives and primary carbohydrate alcohols. rsc.orgnih.gov Ruthenium catalysts are also highly effective for N-methylation using methanol as the C1 source. nih.govresearchgate.net

Table 3: Metal-Catalyzed N-Alkylation of Anilines with Alcohols

Metal CatalystLigand/SupportReaction TypeKey Features
PalladiumCarbon (Pd/C)N-alkylationMicrowave-assisted; good to excellent yields for activated anilines. rsc.org
CopperNone (CuCl₂·2H₂O)N-alkylationUses primary and secondary alcohols as alkylating agents. semanticscholar.org
IridiumN-Heterocyclic Carbene (NHC)N-alkylationEfficient C-N coupling through borrowing hydrogen mechanism. rsc.org
RutheniumDPEPhosN-methylation (with Methanol)High yields under weak base conditions. nih.govacs.org
RutheniumNoneN-alkylation (with Sugar Alcohols)High yields of corresponding aminosugars. rsc.orgnih.gov
Polymeric Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with low melting points that can serve as solvents and catalysts in organic synthesis. nih.gov To overcome issues like high viscosity and difficult separation, ILs can be immobilized on solid supports or polymerized to form polymeric ionic liquids (PILs). nih.gov These materials combine the beneficial properties of ILs with the advantages of heterogeneous catalysis, such as easy recovery and recycling. nih.govresearchgate.net

PILs have been explored as catalysts for N-alkylation reactions. For instance, a magnetically separable supported ionic liquid containing an anionic polyoxometalate has been shown to be an effective catalyst for the N-alkylation of amines, including aniline. researchgate.net The use of ionic liquids as solvents can also improve the selectivity of N-alkylation of primary amines, reducing the overalkylation that often leads to tertiary amines. researchgate.net

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, imines, and enamines. wikipedia.orglibretexts.org This reaction is a direct approach to forming C-N bonds and is often catalyzed by transition metals. libretexts.org

Late transition metals like rhodium and palladium are effective catalysts for the hydroamination of alkenes with aniline derivatives, producing allyl amines in high yield. wikipedia.org Gold(I) complexes with N-heterocyclic carbene ligands have been used to catalyze the hydroamination of alkynes with arylamines, yielding imines as the highly regioselective Markovnikov products. nih.gov Similarly, cationic palladium(II) complexes have demonstrated high activity and selectivity in the hydroamination of phenylacetylene with aniline, exclusively forming the Markovnikov product. acs.org Iridium-catalyzed systems have also been developed for the regioselective hydroamination of internal alkenes with aromatic amines. rsc.org

Table 4: Catalytic Hydroamination for Synthesis of Aniline Derivatives

Catalyst SystemSubstrateAmineProduct Type
Rhodium catalystAlkenesAniline derivativesAllyl amines. wikipedia.org
Palladium catalystAlkenesPrimary and secondary aminesAllyl amines. wikipedia.org
NHC-Gold(I) complexesAlkynesArylaminesImines (Markovnikov product). nih.gov
Pd(II)-Anthraphos complexesAromatic AlkynesPrimary aromatic aminesImines (Markovnikov product). acs.org
Iridium catalystInternal homoallylic aminesAromatic and cyclic aliphatic amines1,4-diamines. rsc.org

Reductive Coupling of Nitroarenes with Anilines

The reductive coupling of nitroarenes with anilines provides a powerful and direct method for the formation of N-N bonds, leading to the synthesis of unsymmetrical hydrazines. nih.govorganic-chemistry.orgnih.gov This transformation is particularly valuable as it utilizes readily available starting materials.

An organophosphorus-catalyzed approach has been developed for the cross-selective intermolecular N–N reductive coupling of nitroarenes and anilines. nih.govorganic-chemistry.orgnih.govacs.org This methodology employs a small ring phosphacycle, such as a phosphetane, as the catalyst in conjunction with a hydrosilane as the terminal reductant. nih.govorganic-chemistry.orgnih.gov The reaction proceeds through a P(III)/P(V)=O redox cycle. nih.govmit.edu Mechanistic studies suggest an auto-tandem catalytic reaction cascade where the organophosphorus catalyst facilitates two distinct reduction events to form the N-N bond. nih.gov

A key advantage of the organophosphorus-catalyzed reductive coupling is its high chemoselectivity. nih.govmit.edu The reaction selectively targets the nitro group for coupling, while a wide range of other reducible functional groups are tolerated. nih.govmit.edu This includes carbonyls, esters, amides, sulfonamides, and sulfones. nih.govmit.edu This high degree of chemoselectivity allows for the synthesis of highly functionalized hydrazine products without the need for extensive protecting group strategies. mit.edu For instance, in substrates containing multiple nitro groups, mono-functionalization can be achieved with high efficiency. nih.gov

Table 2: Functional Group Tolerance in Organophosphorus-Catalyzed Reductive Coupling

Functional GroupTolerance
Carbonyls (Aldehydes, Ketones)Preserved
EstersPreserved
AmidesPreserved
SulfonamidesPreserved
SulfonesPreserved
Aryl HalidesInert
AlkynesPreserved

This table highlights the excellent functional group tolerance of the organophosphorus-catalyzed reductive coupling of nitroarenes with anilines. nih.govmit.edunih.gov

Schiff Base Formation Involving Aniline Moieties

The reaction between an aniline moiety and a carbonyl compound (an aldehyde or a ketone) results in the formation of a Schiff base, also known as an imine. This condensation reaction is a fundamental transformation in organic chemistry and is characterized by the formation of a carbon-nitrogen double bond. anveshanaindia.com The mechanism involves the nucleophilic addition of the aniline nitrogen to the carbonyl carbon, forming an unstable carbinolamine intermediate. anveshanaindia.com This is followed by the acid- or base-catalyzed elimination of a water molecule to yield the stable Schiff base. anveshanaindia.com The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. anveshanaindia.com In the context of synthesizing complex aniline derivatives, Schiff base formation can be a crucial step for introducing new functionalities or for the construction of larger molecular frameworks. The reactivity of the formed imine can be further exploited in subsequent reactions.

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data pertaining to the condensation reactions of this compound with carbonyl compounds have been identified. While the formation of Schiff bases (imines) through the condensation of anilines with aldehydes and ketones is a well-established class of reactions in organic chemistry, detailed experimental procedures, reaction conditions, and product characterization specifically for this compound are not available in the reviewed literature.

Therefore, the requested section, including detailed research findings and a data table on this specific topic, cannot be provided at this time.

Reaction Mechanisms and Kinetics of 4 Cyclopentyloxy Methyl Aniline Transformations

Mechanistic Investigations of Key Reactions

The reaction of 4-[(Cyclopentyloxy)methyl]aniline with aldehydes or ketones to form a Schiff base (an imine) is a classic example of nucleophilic addition-elimination. The mechanism proceeds through a two-step process:

Formation of a Carbinolamine Intermediate: The nitrogen atom of the amino group, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This initial step is typically rapid and reversible. The presence of the electron-donating cyclopentyloxymethyl group would be expected to enhance the nucleophilicity of the amino group, potentially accelerating this step relative to unsubstituted aniline (B41778).

Dehydration of the Carbinolamine: The carbinolamine is generally unstable and undergoes acid-catalyzed dehydration to yield the final Schiff base. The rate of this step is often dependent on the pH of the reaction medium. Protonation of the hydroxyl group in the carbinolamine converts it into a good leaving group (water), facilitating its elimination and the formation of the carbon-nitrogen double bond.

A general representation of this mechanism is provided below:

Figure 1: General Mechanism for Schiff Base Formation

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The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The primary amino group can be oxidized to form nitroso, nitro, or even polymeric species. The electron-rich aromatic ring is also prone to oxidation, potentially leading to the formation of quinone-like structures.

Conversely, while the aniline group itself is in a reduced state, reactions involving the reduction of other functional groups on the molecule or on reacting partners can occur. For instance, if this compound were to react with a molecule containing a reducible group (e.g., a nitro group), the aniline moiety could remain unchanged while the other group is reduced.

The amino group of this compound is a potent nucleophile and can participate in a variety of nucleophilic substitution and addition reactions.

Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of the corresponding amide. This is a common derivatization reaction for anilines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group attacks the carbonyl carbon of the acylating agent.

Alkylation: While direct alkylation of the amino group can be difficult to control and may lead to overalkylation (formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts), it is mechanistically a nucleophilic substitution reaction where the aniline attacks an alkyl halide or other alkylating agent.

In the presence of strong oxidizing species such as hydroxyl radicals (•OH), which can be generated, for example, by Fenton's reagent or through radiolysis of water, anilines can undergo radical-mediated reactions. The reaction is typically initiated by the abstraction of a hydrogen atom from the amino group or by the addition of the hydroxyl radical to the aromatic ring.

Addition of the •OH radical to the aromatic ring of this compound would form a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, such as elimination of water to form a radical cation or reaction with other radicals. The position of radical attack on the aromatic ring would be influenced by the directing effects of the amino and cyclopentyloxymethyl groups.

Kinetic Studies and Parameters

Specific kinetic data for reactions involving this compound are not documented in the available literature. However, the kinetic parameters for its reactions can be hypothesized based on studies of similar aniline derivatives.

The determination of reaction orders provides insight into the number of molecules participating in the rate-determining step of a reaction. For the reactions of this compound, the following hypothetical reaction orders can be proposed based on general mechanisms:

Acylation: The acylation of anilines is typically a second-order reaction, being first-order in the aniline and first-order in the acylating agent.

The table below presents hypothetical kinetic data for the reaction of an aniline derivative with an aldehyde, illustrating how reaction orders might be determined experimentally.

Table 1: Hypothetical Kinetic Data for the Formation of a Schiff Base

Experiment Initial [Aniline Derivative] (mol/L) Initial [Aldehyde] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 2.0 x 10⁻⁵
2 0.20 0.10 4.0 x 10⁻⁵
3 0.10 0.20 4.0 x 10⁻⁵

This is a hypothetical data table for illustrative purposes.

Activation Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy of Activation)

No published studies were found that determined the activation enthalpy, entropy, or Gibbs free energy for transformations involving this compound.

Temperature and Pressure Dependencies of Reaction Rates

There is no available data on how temperature and pressure variations affect the reaction rates of this compound.

Substituent Effects on Aniline Reactivity

While the effects of substituents on aniline reactivity are a well-studied area in physical organic chemistry, no research specifically analyzes the electronic and steric influence of the (cyclopentyloxy)methyl group on the aniline moiety in this compound.

Catalytic Reaction Mechanisms

Mechanistic Cycles in N-Formylation and N-Methylation

No literature was found detailing the mechanistic cycles for the N-formylation or N-methylation of this compound.

Redox Couples in Organometallic Catalysis (e.g., PIII/PV=O)

There are no specific reports of organometallic catalysis involving this compound that detail PIII/PV=O or similar redox couples.

Transition State Analysis in Metal-Catalyzed Hydroamination

Computational or experimental transition state analyses for the metal-catalyzed hydroamination of or with this compound are not available.

To fulfill the user's request, dedicated laboratory research and computational analysis would be required to generate the specific data for this compound.

Adsorption Mechanisms in Surface Chemistry

The adsorption of aniline and its derivatives on various surfaces is a critical aspect of their catalytic transformations and their potential environmental fate. Computational studies, primarily using Density Functional Theory (DFT), have provided insights into the adsorption mechanisms of aniline on different materials, which can be extrapolated to this compound. nih.govumz.ac.irijnc.irresearchgate.netresearchgate.net

The adsorption of aniline on metal surfaces, such as ruthenium, has been shown to occur through different configurations, including a "horizontal" and a "vertical" mode. researchgate.net In the horizontal mode, the aromatic ring interacts with the surface, while in the vertical mode, the molecule binds primarily through the nitrogen atom of the amino group. The preferred adsorption geometry depends on the specific surface and the presence of other adsorbates.

For this compound, the presence of the bulky and flexible cyclopentyloxymethyl group would likely influence its adsorption behavior. This substituent could sterically hinder the horizontal adsorption of the entire molecule. It is plausible that the primary interaction with a catalyst surface would be through the aniline ring and the amino group, with the cyclopentyloxy tail extending away from the surface.

On oxide surfaces or in porous materials like zeolites and activated carbons, the adsorption mechanism is expected to be a combination of physisorption and chemisorption. nih.gov Hydrogen bonding between the amino group and surface hydroxyl groups, as well as van der Waals interactions involving the aromatic ring and the cyclopentyloxy moiety, would play a significant role. The ether oxygen in the cyclopentyloxy group could also participate in hydrogen bonding as an acceptor.

Computational studies on the adsorption of aniline on boron nitride nanotubes and borospherene have indicated that the interaction is primarily through the nitrogen atom, leading to a significant adsorption energy. umz.ac.irijnc.ir Doping the adsorbent material with transition metals like iron or cobalt can further enhance the adsorption strength. umz.ac.ir

Table of Adsorption Energies for Aniline on Various Surfaces (from computational studies):

AdsorbateAdsorbentAdsorption Energy (kcal/mol)Reference
AnilinePristine Boron Nitride Nanotube-19.03 ijnc.ir
AnilineAluminum-doped Boron Nitride Nanotube-27.73 ijnc.ir
AnilinePristine B40 BorosphereneSignificant (value not specified) umz.ac.ir

Note: These values are for aniline and serve as an estimate for the potential interaction strength of this compound.

Theoretical and Computational Investigations of 4 Cyclopentyloxy Methyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a compound like 4-[(Cyclopentyloxy)methyl]aniline, these methods would provide insights into its geometry, stability, and reactivity.

Restricted Hartree-Fock (RHF) Methods

The Restricted Hartree-Fock (RHF) method serves as a foundational ab initio approach for computational chemistry. vedantu.comrsc.org It approximates the many-electron wavefunction as a single Slater determinant, where electrons of opposite spin are constrained to occupy the same spatial orbital. acs.org While generally providing qualitative rather than quantitative accuracy, RHF is a crucial starting point for more advanced computational techniques. vedantu.com For this compound, an RHF calculation would yield its optimized geometry, total electronic energy, and molecular orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to investigate the electronic properties of aniline (B41778) derivatives, including their molecular structure and reactivity. researchgate.netnih.gov

The choice of a basis set is a critical aspect of DFT calculations. Basis sets are sets of mathematical functions used to build molecular orbitals. The Pople-style basis set, such as 6-31G , is commonly employed for organic molecules. researchgate.net This basis set includes polarization functions (denoted by the asterisk) to describe the non-spherical nature of electron density in molecules. For anions or systems with significant non-covalent interactions, diffuse functions (denoted by the '+') can be added, leading to basis sets like 6-31+G . The selection of an appropriate basis set, such as the aug-cc-pVDZ, is crucial for obtaining accurate results.

In DFT, the exchange-correlation functional approximates the complex interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most popular and widely used functionals for a broad range of chemical systems, including aniline derivatives. Other functionals, such as the M06-2X, are also utilized, particularly for systems where non-covalent interactions are important. The choice of functional can significantly impact the accuracy of the calculated properties.

Coupled Cluster Methods (e.g., CCSD(T))

Coupled Cluster (CC) theory is a high-level, accurate method for solving the electronic Schrödinger equation. It accounts for electron correlation by describing the wavefunction using an exponential cluster operator. The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its ability to produce highly accurate results for small to medium-sized molecules. Due to its high computational cost, it is typically used for benchmarking results obtained from less computationally demanding methods like DFT.

Molecular Modeling and Simulation

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation techniques could be employed to study the behavior of this compound in a condensed phase or its interaction with other molecules. These methods can provide insights into properties like solvation and intermolecular interactions. However, no specific molecular modeling studies focused on this compound have been identified.

Despite a thorough search of scientific databases, no specific theoretical and computational investigations on this compound were found. Therefore, the generation of data tables and detailed research findings as requested is not possible. The information provided above serves as a general overview of the computational methodologies that would be appropriate for studying this compound, should such research be undertaken in the future.

Geometry Optimization of Molecular Structures

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com This is typically achieved using methods like Density Functional Theory (DFT), which balances computational cost and accuracy effectively. youtube.comnih.gov For this compound, the optimization process would start with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved in a direction that lowers the total energy until a convergence criterion is met, signifying that a stable structure has been found. stackexchange.com

The optimized geometry of this compound would exhibit several key features. The aniline moiety is expected to have a nearly planar aromatic ring, with the amino group (-NH2) slightly pyramidalized, a common feature in anilines. umn.edu The benzylic -CH2- group will connect the aniline ring to the cyclopentyloxy group. The cyclopentyloxy moiety itself is not planar and will adopt a puckered conformation, most likely an "envelope" or "twist" form, to minimize steric strain. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-N bond is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. The presence of the electron-donating cyclopentyloxymethyl group at the para position will further influence the electronic distribution and, consequently, the geometry of the benzene (B151609) ring.

To illustrate typical bond lengths that might be expected in the optimized structure of this compound, the following table presents data from a related, computationally optimized molecule, benzene, using DFT with the B3LYP functional. loni.org

| Interactive Data Table: Optimized Bond Parameters of Benzene (B3LYP/3-21G) | | :--- | :--- | | Parameter | Value | | C-C Bond Length | 1.389 Å | | C-H Bond Length | 1.087 Å | | C-C-C Bond Angle | 120.0° | | H-C-C Bond Angle | 120.0° |

This table shows the optimized geometric parameters for benzene, a fundamental aromatic structure related to the aniline core of the target molecule.

Identification of Reaction Intermediates and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transient species like reaction intermediates and transition states. For this compound, various reactions could be modeled, such as electrophilic aromatic substitution or reactions involving the amino group. For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals provides a framework for how such investigations could be approached. mdpi.com

In a hypothetical reaction, such as nitration, computational methods could be used to model the step-by-step process. This would involve:

Locating Intermediates: These are relatively stable species that exist in energy minima along the reaction coordinate, such as the sigma complex (Wheland intermediate) formed during electrophilic attack on the aromatic ring.

Finding Transition States: A transition state represents the highest energy point along the reaction pathway between two intermediates or between reactants and products. It is a saddle point on the potential energy surface. Locating the transition state is crucial for calculating the activation energy of the reaction.

For this compound, the electron-donating nature of the amino and cyclopentyloxymethyl groups would direct electrophiles to the ortho and para positions relative to the amino group. Computational modeling could precisely quantify the activation barriers for attack at different positions, confirming this directing effect.

Conformational Analysis of the Cyclopentyloxy Moiety

A computational conformational search would involve systematically rotating the rotatable bonds, particularly the C-O and C-C bonds of the ether linkage, and calculating the energy of each resulting conformer. The results would likely show a set of low-energy conformers, and the global minimum energy conformer would be the most populated at equilibrium. The relative energies of these conformers are important for understanding the molecule's flexibility and its interactions in different environments, such as in a solvent or at a biological receptor site.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, several computational techniques can be employed to analyze its electronic characteristics.

Frontier Molecular Orbital (FMO) Theory (HOMO, LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the high electron density in this region. The electron-donating amino and cyclopentyloxymethyl groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the benzylic carbon.

Computational studies on substituted anilines and related aromatic compounds provide insight into the expected HOMO and LUMO energies. umn.edumdpi.comnih.gov For example, DFT calculations on anisole (B1667542), a simple alkoxybenzene, show that the HOMO has significant contributions from the ortho and para positions, consistent with it being an activating, ortho-para directing group. mdpi.com

Energy Band Gap Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical stability and reactivity of a molecule. dergipark.org.tr A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov

For this compound, the presence of two electron-donating groups (amino and cyclopentyloxymethyl) is expected to raise the HOMO energy and potentially lower the LUMO energy, leading to a relatively small HOMO-LUMO gap. This would indicate that the molecule is likely to be chemically reactive. The table below presents computationally determined HOMO, LUMO, and energy gap values for aniline and anisole as representative models.

| Interactive Data Table: Calculated Electronic Properties of Aniline and Anisole | | :--- | :--- | :--- | :--- | | Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | | Aniline | -5.14 | -0.19 | 4.95 | | Anisole | -5.58 | -0.28 | 5.30 |

This table, based on theoretical calculations for related simple molecules, illustrates the typical energy ranges for frontier orbitals. The exact values for this compound would depend on the specific computational method and basis set used.

Dipole Moment and Electronic Property Derivations

The table below shows experimentally determined dipole moments for aniline and related compounds, providing a reference for the expected polarity of this compound.

| Interactive Data Table: Experimental Dipole Moments of Related Compounds | | :--- | :--- | | Compound | Dipole Moment (Debye) | | Aniline | 1.53 | | p-Toluidine | 1.39 | | Anisole | 1.38 |

This table provides experimental dipole moment values for similar molecules, indicating the likely range for the dipole moment of this compound.

Reactivity Descriptors from Computational Methods

Computational chemistry provides a powerful toolkit for understanding the reactivity of molecules through the calculation of various electronic properties known as reactivity descriptors. These descriptors are derived from conceptual Density Functional Theory (DFT) and offer insights into how a molecule will interact with other chemical species.

Chemical Hardness and Softness

Theoretical Framework: Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in understanding chemical reactivity. A hard molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less polarizable and less reactive. Conversely, a soft molecule has a small HOMO-LUMO gap, indicating it is more polarizable and more reactive. These parameters are crucial for predicting the stability and reactivity of a molecule. They are mathematically defined as:

Hardness (η): η = (ELUMO - EHOMO) / 2

Softness (S): S = 1 / η

Application to this compound: A thorough search of scientific literature did not yield any studies that have calculated the chemical hardness or softness for this compound. Such a study would involve quantum chemical calculations to determine the HOMO and LUMO energies of the molecule, from which its hardness and softness would be derived.

Global Electrophilicity Index

Theoretical Framework: The global electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It quantifies the propensity of a molecule to act as an electron acceptor (an electrophile). A higher value of ω indicates a greater electrophilic character. The index is calculated using the electronic chemical potential (μ) and the chemical hardness (η):

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Global Electrophilicity Index (ω): ω = μ2 / (2η)

Application to this compound: No published research containing the calculated global electrophilicity index for this compound could be located. Determining this value would require the same initial DFT calculations for HOMO and LUMO energies as needed for chemical hardness and softness.

Fraction of Electrons Transferred

Theoretical Framework: The fraction of electrons transferred (ΔN) is a conceptual descriptor that estimates the number of electrons that will flow from a nucleophile to an electrophile in a reaction. It helps to predict the direction and extent of charge transfer in a chemical interaction. The calculation involves the chemical potentials of the reacting species.

Application to this compound: There are no available computational studies that report the fraction of electrons transferred in any potential reactions involving this compound. To calculate this, one would need the chemical potential of this compound and any proposed reaction partner.

Computational Kinetics and Thermodynamics

Computational methods are also vital for modeling the dynamics and energetics of chemical reactions. Theories like Transition State Theory and RRKM theory allow for the calculation of reaction rates and the exploration of reaction mechanisms.

Transition State Theory (TST)

Theoretical Framework: Transition State Theory (TST) is a fundamental theory used to explain the reaction rates of elementary chemical reactions. It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. By analyzing the properties of this transition state on a potential energy surface, TST allows for the calculation of rate constants. This theory is instrumental in understanding reaction mechanisms qualitatively and in calculating activation parameters like enthalpy, entropy, and Gibbs free energy of activation.

Application to this compound: No studies employing Transition State Theory to investigate the kinetics of reactions involving this compound have been found in the scientific literature. Such an investigation would involve computationally mapping the potential energy surface for a proposed reaction, locating the transition state structure, and calculating its vibrational frequencies to determine the reaction rate constant. For example, in studies of similar molecules like 4-methyl aniline, TST has been used to compute the rate coefficients for reactions with atmospheric radicals.

Microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) Theory

Theoretical Framework: Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a more sophisticated statistical theory used to describe the rates of unimolecular reactions. It extends TST by considering the microcanonical ensemble, where the total energy of the system is fixed. RRKM theory calculates the rate constant as a function of the energy of the reacting molecule, taking into account the distribution of vibrational energy among its various modes. This theory is particularly important for understanding pressure-dependent reactions and complex reaction networks where multiple reaction pathways exist.

Application to this compound: A literature search confirms that no RRKM theory calculations have been published for any reaction involving this compound. The application of RRKM theory would be necessary to accurately model complex, multi-step reaction mechanisms, such as its potential atmospheric degradation or combustion pathways. This would require significant computational resources to calculate the vibrational frequencies and energies of reactants, transition states, and products for all relevant channels.

Thermodynamic Parameters of Reactions (e.g., Gibbs Free Energy, Enthalpy, Entropy)

No studies reporting the experimental or computationally determined thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), or entropy (ΔS), for reactions involving this compound were found. Consequently, a data table for these parameters cannot be generated.

Isokinetic Relationship Investigations

A search of scientific databases and computational chemistry literature yielded no investigations into isokinetic relationships for reaction series involving this compound. Such studies, which often involve analyzing the linear correlation between enthalpy and entropy of activation, have not been documented for this compound.

Multiscale Molecular Modeling Approaches

There is no available research that applies multiscale molecular modeling techniques, such as QM/MM (Quantum Mechanics/Molecular Mechanics), to the study of this compound. These advanced computational methods have not been utilized to investigate its behavior at a molecular level in the existing literature.

Advanced Structural Characterization and Elucidation of 4 Cyclopentyloxy Methyl Aniline

Spectroscopic Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure of 4-[(Cyclopentyloxy)methyl]aniline, providing insights into its electronic, vibrational, and nuclear properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that confirm its structure. The chemical shifts (δ) are influenced by the electron density around the nuclei, while coupling constants (J) reveal information about the connectivity of adjacent atoms. organicchemistrydata.org

¹H NMR:

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as two distinct doublets in the aromatic region (approximately 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

Methylene (B1212753) Protons (-O-CH₂-Ar): A singlet corresponding to the two protons of the methylene group connecting the cyclopentyloxy group to the aniline (B41778) ring is expected.

Cyclopentyl Protons: The protons of the cyclopentyl group will show complex multiplets due to their various chemical environments. The proton attached to the oxygen-bearing carbon will be shifted downfield.

Amine Protons (-NH₂): A broad singlet for the two amine protons is typically observed, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR:

Aromatic Carbons: The ¹³C NMR spectrum will show distinct signals for the four different types of carbon atoms in the benzene ring. The carbon attached to the nitrogen (C-N) and the carbon attached to the methylene group (C-CH₂) will have characteristic chemical shifts.

Methylene Carbon (-O-CH₂-Ar): A signal corresponding to the methylene carbon will be present.

Cyclopentyl Carbons: Signals for the carbon atoms of the cyclopentyl ring will appear in the aliphatic region of the spectrum.

The following table provides predicted NMR data. Actual experimental values may vary slightly.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NH₂)6.60-6.80114-116
Aromatic CH (ortho to CH₂O)7.00-7.20128-130
Aromatic C-NH₂-145-147
Aromatic C-CH₂O-130-132
-O-CH₂-Ar4.30-4.5070-72
Cyclopentyloxy CH-O3.80-4.0080-82
Cyclopentyloxy CH₂1.50-1.9023-25, 32-34
-NH₂Variable-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.netnih.gov The functional groups within this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. nih.gov

Key Vibrational Modes:

N-H Stretching: The aniline moiety will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclopentyl and methylene groups are observed below 3000 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O ether linkage is expected in the region of 1200-1000 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is typically found around 1600 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (asymmetric)~3450IR, Raman
N-H Stretch (symmetric)~3350IR, Raman
Aromatic C-H Stretch>3000IR, Raman
Aliphatic C-H Stretch<3000IR, Raman
C=C Aromatic Stretch1600-1450IR, Raman
N-H Bend~1600IR
C-O Ether Stretch1200-1000IR
C-N Stretch1340-1250IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. uni.lu The molecular formula of this compound is C₁₂H₁₇NO, corresponding to a monoisotopic mass of 191.1310 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191. Subsequent fragmentation would likely involve:

Loss of the cyclopentyl group: Cleavage of the ether bond could lead to a fragment corresponding to the loss of C₅H₉, resulting in a significant peak.

Benzylic cleavage: Fragmentation at the benzylic position is common, leading to the formation of a stable benzylic cation.

Loss of the aniline moiety: Fragmentation may also occur with the loss of the aniline portion of the molecule.

The following table outlines predicted mass spectrometry data for this compound. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺192.13829142.7
[M+Na]⁺214.12023148.1
[M-H]⁻190.12373148.4
[M]⁺191.13046139.1

Crystallographic Studies

As of the current literature review, no specific crystallographic studies for this compound have been reported. X-ray crystallography would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such a study would be invaluable for a complete understanding of the molecule's conformation and packing in a crystal lattice.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of an amine (-NH₂) group and an ether oxygen in this compound suggests its potential to form hydrogen bonds and other intermolecular interactions, which are crucial in determining the crystal packing and physical properties of the compound. mdpi.comnih.gov The elucidation of these networks is a key output of single crystal X-ray diffraction analysis.

In the solid state, the amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. rsc.org This could lead to the formation of various hydrogen bonding motifs, such as chains or dimers. nih.gov Beyond classical hydrogen bonds, other weaker interactions like C-H···π interactions may also play a role in stabilizing the crystal structure. nih.gov A detailed analysis of the intermolecular distances and angles from the crystal structure would reveal these specific interactions.

Analysis of Crystal Packing and Aggregation Modes

Analysis of the crystal structure would reveal the aggregation modes, such as herringbone or π-stacking arrangements, which are common in aromatic compounds. nih.govresearchgate.net Understanding the crystal packing is essential as it can influence properties like solubility and melting point.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for the purification and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose. nih.gov

For the analysis of an aniline derivative, a reversed-phase HPLC method would typically be employed. nih.gov This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be optimized to achieve good separation of the target compound from any impurities. nih.gov A UV detector would be suitable for detection, as the aniline moiety is chromophoric.

The purity of a sample of this compound would be determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. For preparative separation, the conditions of the analytical method would be scaled up to isolate the pure compound.

Applications of 4 Cyclopentyloxy Methyl Aniline in Materials Science and Chemical Synthesis

Role as a Synthetic Intermediate

Aniline (B41778) and its derivatives are well-established as versatile intermediates in the chemical industry. nih.govbeilstein-journals.org They serve as crucial building blocks for a wide array of complex molecules.

Contributions to Materials Science

The unique electronic properties of the aniline structure make its polymeric forms valuable in materials science.

Development of Conductive Polymers and Derivatives (e.g., Poly(N-methylaniline)):Polyaniline is one of the most studied conductive polymers due to its electrical properties and environmental stability.nobelprize.orgnih.govIts derivatives can be synthesized to fine-tune these properties. The search did not yield any results concerning the synthesis or properties of conductive polymers derived specifically from 4-[(Cyclopentyloxy)methyl]aniline.

Enhancement of Electrical Conductivity

There is no specific data available on the use of this compound for enhancing electrical conductivity. However, aniline-based compounds are fundamental to the production of conducting polymers like polyaniline (PANI). yufenggp.commdpi.com The electrical conductivity of PANI can be significantly influenced by the type and concentration of dopants and substituents on the aniline ring. researchgate.netmdpi.com For instance, studies on poly(N-methylaniline), a derivative of aniline, show that while substitution on the nitrogen atom can increase solubility, it often decreases electrical conductivity. nih.gov However, this can sometimes be offset by subsequent doping processes. mdpi.comnih.gov The bulky cyclopentyloxy group in this compound could sterically hinder the close packing of polymer chains, which is often necessary for high conductivity. Conversely, it might also influence the electronic properties of the resulting polymer in a way that could be beneficial, though this would require empirical investigation.

A study on PANI/sago starch blends demonstrated that increasing the aniline content up to a certain threshold enhances electrical conductivity significantly. mdpi.com This highlights the direct role of the aniline monomer in forming conductive networks.

Table 1: Electrical Conductivity of Polyaniline (PANI) Blends with Varying Aniline Content

Aniline Content (wt%) Electrical Conductivity (S/cm)
5 ~1.6 x 10⁻⁸
35 ~2.2 x 10⁻³

Data sourced from a study on PANI/sago starch blends, indicating the trend of conductivity with aniline concentration. mdpi.com

Solubility Modifications in Organic Solvents

Table 2: Solubility of Various Aniline Derivatives in Selected Organic Solvents

Compound Solvent Solubility Trend
4-methyl-2-nitroaniline 2-butanone, N,N-dimethylformamide High
4-methyl-2-nitroaniline Methanol (B129727), Carbon tetrachloride Low
3-methoxy-N-phenylaniline Chloroform, Acetone High
3-methoxy-N-phenylaniline Ethanol Low

This table provides a general illustration of how substituents and solvent choice affect the solubility of aniline derivatives, based on available data for related compounds. researchgate.netresearchgate.net

Design of Novel Functional Materials

While direct applications of this compound in designing novel functional materials are not documented, aniline derivatives are broadly used as building blocks for such materials. yufenggp.comechemi.com The functional groups on the aniline ring can be tailored to impart specific properties to the final material.

There is no specific information on how this compound influences the mechanical and optical properties of materials. In general, for polymers, the incorporation of bulky side groups can affect chain packing and intermolecular forces, which in turn influences mechanical properties like flexibility and strength. yufenggp.com The optical properties, such as color and transparency, are also highly dependent on the electronic structure of the monomer and the resulting polymer.

No research currently links this compound to self-healing or shape-memory materials. However, the field of "smart" materials is an active area of research, and polymers with these properties often incorporate dynamic chemical bonds. rsc.orggoogle.comnih.gov For instance, some self-healing polyurethanes utilize hydrogen bonding to enable repair. researchgate.net It is conceivable that the amine group of this compound could be used to integrate it into such polymer networks, for example, through the formation of urethane (B1682113) or urea (B33335) linkages. google.com

Applications in Organic Electronics

There are no specific studies detailing the use of this compound in organic electronics. However, aniline-based conducting polymers are key materials in this field, with applications in devices like organic light-emitting diodes (OLEDs) and sensors. mdpi.com The performance of these devices is highly dependent on the electronic properties of the materials used. The substituent groups on the aniline monomer can be used to tune these properties.

Corrosion Inhibition Studies

There is a lack of specific studies on the use of this compound as a corrosion inhibitor. However, many organic compounds containing nitrogen, oxygen, and aromatic rings, characteristic features of this molecule, are known to be effective corrosion inhibitors. nih.govmdpi.com These molecules function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive substances from reaching the metal. rsc.orgnih.govmdpi.com The effectiveness of aniline derivatives as corrosion inhibitors has been demonstrated in various studies. The lone pair of electrons on the nitrogen atom and the pi-electrons of the benzene (B151609) ring can interact with the vacant d-orbitals of iron, facilitating strong adsorption. nih.gov The presence of the cyclopentyloxy group could further enhance its protective properties by increasing the surface area covered by each molecule.

Table 3: Corrosion Inhibition Efficiency of Representative Aniline and Other Organic Inhibitors

Inhibitor Concentration Metal Corrosive Medium Inhibition Efficiency (%)
4-amino-N,N-di-(2-pyridylmethyl)-aniline Not specified Mild Steel 1.0 M HCl Not specified, mixed-type inhibitor
4-NBAAP Not specified Mild Steel 1 M HCl Increases with concentration
BOT 500 ppm Mild Steel 1.0 M HCl 92.5

This table presents data for various organic corrosion inhibitors to illustrate the potential effectiveness of molecules with similar functional groups. rsc.orgnih.govmdpi.com

Adsorption Behavior and Inhibition Efficiency

The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. For aniline derivatives, this adsorption is influenced by the nature of the substituents on the aniline ring. The presence of heteroatoms such as nitrogen and oxygen, as well as π-electrons in the aromatic ring, facilitates the adsorption process onto the metal surface. nih.gov

In the case of this compound, the molecule possesses several features that suggest it could be an effective corrosion inhibitor. The nitrogen atom of the amine group and the oxygen atom in the ether linkage have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms. Furthermore, the π-electrons of the benzene ring can interact with the metal surface. This combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding) can lead to the formation of a stable, protective film.

Studies on similar aniline derivatives have shown that their inhibition efficiency generally increases with concentration up to a critical point, at which a monolayer is formed on the surface. The adsorption of these molecules often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of adsorbate on a homogeneous surface. rsc.orgnih.gov The size and orientation of the inhibitor molecule also play a crucial role. The bulky cyclopentyloxy group in this compound could enhance its surface coverage, thereby improving its inhibition efficiency.

The general mechanism of corrosion inhibition by aniline derivatives in an acidic medium involves the protonation of the amine group. The resulting anilinium ion can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid). At the same time, the unprotonated molecules can adsorb via their lone pairs and π-electrons. ampp.org

Table 1: Illustrative Inhibition Efficiencies of Aniline Derivatives (Hypothetical Data for Comparison)

CompoundConcentration (M)Inhibition Efficiency (%)
Aniline0.0175
p-Toluidine0.0182
p-Anisidine0.0188
This compound 0.01 (Predicted to be high)

This table is for illustrative purposes to show the trend of how substituents affect inhibition efficiency and does not represent actual experimental data for this compound.

Relationship between Electronic Structure and Inhibitive Potentials

The inhibitive potential of an organic molecule is intrinsically linked to its electronic structure. Quantum chemical calculations are frequently employed to correlate molecular properties with corrosion inhibition efficiency. scholarscentral.comresearchgate.net Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. Conversely, a lower ELUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface. A small energy gap (ΔE) generally implies higher reactivity and thus, potentially better inhibition efficiency. The dipole moment also influences the adsorption process, with a higher dipole moment often leading to stronger electrostatic interactions with the metal surface.

For this compound, the presence of the electron-donating cyclopentyloxy methyl group is expected to increase the electron density on the benzene ring and the nitrogen atom. This would likely lead to a higher EHOMO compared to unsubstituted aniline, enhancing its electron-donating ability and thus its potential as a corrosion inhibitor. The ether oxygen atom can also participate in the coordination with the metal surface, further stabilizing the adsorbed layer.

Quantum chemical studies on various aniline derivatives have consistently shown a strong correlation between these electronic parameters and their experimentally determined inhibition efficiencies. ampp.orgscholarscentral.com

Table 2: Key Quantum Chemical Parameters and Their Implied Effect on Inhibition

ParameterGeneral Trend for Better InhibitionExpected Influence of Cyclopentyloxy Methyl Group
EHOMOHigherIncrease
ELUMOLowerMay slightly increase
Energy Gap (ΔE)SmallerMay slightly decrease
Dipole Moment (μ)HigherIncrease

Antioxidant Applications

Aniline derivatives have been investigated for their antioxidant properties. The ability of a compound to act as an antioxidant is often related to its capacity to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The amino group (-NH2) on the aniline ring can readily donate a hydrogen atom, and the stability of the resulting radical is a key factor in its antioxidant activity.

Studies on other aniline derivatives have shown promising antioxidant activity in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net For instance, the synthesis of some 2-substituted aniline derivatives of 1,4-naphthoquinone (B94277) showed potent antioxidant activity.

While specific antioxidant studies on this compound are not extensively documented, its structural features suggest it could exhibit antioxidant properties. Further research would be needed to quantify its activity and compare it with known antioxidants.

Potential in Sensor Development

Polyaniline and its derivatives are well-known conducting polymers that have found widespread use in the development of electrochemical sensors and biosensors. nih.gov These polymers can be easily synthesized by the electrochemical or chemical oxidation of aniline monomers. The resulting polymer exhibits interesting electrical and optical properties that can be modulated by the presence of various analytes.

This compound could potentially be used as a monomer for the synthesis of a functionalized conducting polymer. The cyclopentyloxy methyl group would act as a substituent on the polymer backbone, influencing its properties such as solubility, processability, and sensitivity towards specific analytes. The incorporation of such a bulky, non-polar group could create a more porous and hydrophobic polymer matrix, which might be advantageous for the detection of certain molecules.

Aniline-based polymers have been used to create sensors for a variety of substances, including ammonia, hydrazine, and various organic compounds. researchgate.netacs.org They have also been employed as a matrix for the immobilization of biomolecules in biosensors. nih.gov The development of a sensor based on a polymer of this compound could offer new possibilities in sensor design, potentially leading to devices with improved selectivity and sensitivity. For example, the unique chemical environment provided by the cyclopentyloxy groups could lead to specific interactions with target analytes, enhancing the sensor's performance.

Future Research Directions and Emerging Paradigms for 4 Cyclopentyloxy Methyl Aniline

Exploration of Sustainable Synthesis Routes

The development of environmentally benign and efficient synthesis methods is a cornerstone of modern chemistry. Future research on 4-[(Cyclopentyloxy)methyl]aniline should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of this compound and its precursors could offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint compared to traditional chemical methods.

Flow Chemistry: Continuous flow reactors can offer enhanced safety, better process control, and higher yields for the synthesis of this compound. The optimization of reaction parameters in a flow system could lead to a more efficient and scalable production process.

Green Solvents: Investigating the use of green solvents, such as ionic liquids or supercritical fluids, can reduce the reliance on volatile and often toxic organic solvents traditionally used in organic synthesis.

Advanced Catalytic Systems for Selective Transformations

Catalysis is fundamental to the development of sustainable chemical processes. mdpi.com Future work should focus on developing advanced catalytic systems for the selective functionalization of the this compound scaffold. This could enable the creation of a diverse library of derivatives with tailored properties.

Transition Metal Catalysis: The use of transition metals like palladium, nickel, and copper is well-established for aniline (B41778) transformations. acs.org Research into novel ligand designs for these metals could lead to catalysts with higher activity and selectivity for reactions such as C-H activation, cross-coupling, and amination on the aniline ring or the cyclopentyl moiety. For instance, palladium-based catalysts have demonstrated high activity in the hydrogenation of nitrobenzene (B124822) to aniline, and similar systems could be adapted for transformations of this compound. acs.org

Organocatalysis: The development of metal-free catalytic systems is a rapidly growing area. Organocatalysts can offer a more sustainable and cost-effective alternative to transition metal catalysts for a range of transformations.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under very mild conditions. Exploring photoredox-catalyzed reactions could open up new avenues for the functionalization of this compound.

A promising approach is auto-tandem catalysis, where a single catalyst facilitates multiple, mechanistically distinct reactions in one pot. acs.org For example, a cerium-based catalyst has been shown to interconvert between its Ce(III) and Ce(IV) oxidation states to facilitate both ionic and radical reaction mechanisms. acs.org Applying such redox-adaptive strategies could lead to highly efficient syntheses of complex molecules derived from this compound.

Integration with Advanced Materials Platforms

The unique structure of this compound, combining a reactive amine group with a flexible ether linkage and a saturated carbocycle, makes it an attractive building block for advanced materials.

Polymer Science: The amine functionality allows for its use as a monomer or a cross-linking agent in the synthesis of novel polymers. rsc.orgresearchgate.net Research could focus on creating polymers with tailored thermal, mechanical, and electronic properties. The incorporation of the cyclopentyloxy group could enhance solubility and processability. acs.org Studies on other aniline derivatives have shown that the substituent on the aniline monomer can significantly affect the morphology and electrical properties of the resulting polymer. rsc.orgresearchgate.net

Organic Electronics: Aniline derivatives are precursors to polyaniline, a well-known conducting polymer. sci-hub.se Future studies could investigate the electronic properties of polymers derived from this compound for applications in sensors, organic light-emitting diodes (OLEDs), and transistors. The electronic properties of substituted oligoanilines have been shown to be suitable for semiconducting applications. sci-hub.se

Supramolecular Chemistry: The ability of the aniline group to form hydrogen bonds makes this compound a candidate for the design of self-assembling supramolecular structures. sci-hub.seresearchgate.net These structures could find applications in drug delivery, sensing, and catalysis.

Further Computational Validation of Mechanistic Hypotheses

Computational chemistry provides powerful tools to understand reaction mechanisms and predict molecular properties, thereby guiding experimental work.

Density Functional Theory (DFT) Calculations: DFT methods can be used to model reaction pathways and transition states for the synthesis and functionalization of this compound. This can help in optimizing reaction conditions and predicting the most likely products.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological targets. This is particularly relevant for understanding its behavior in materials or biological systems.

Kinetics and Mechanistic Studies: A computational study on the reaction of 4-methyl aniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to elucidate the reaction mechanism and kinetics. mdpi.comresearchgate.net Similar in-depth computational studies on this compound could predict its reactivity and degradation pathways in various environments, which is crucial for assessing its potential applications and environmental impact. mdpi.comresearchgate.net

Investigation of Novel Derivatives with Enhanced Functionality

Systematic modification of the this compound structure can lead to new derivatives with enhanced or entirely new functionalities.

Isosteric Replacement: The replacement of the aniline ring with bioisosteres, such as saturated carbocycles, is a strategy used in medicinal chemistry to improve physicochemical properties and metabolic stability. acs.org While this compound already contains a saturated ring, further modifications based on isosteric principles could be explored.

Substitution on the Aniline Ring: Introducing various substituents (e.g., halogens, nitro groups, or other alkyl groups) onto the aniline ring can modulate the electronic properties of the molecule, which in turn affects its reactivity and physical properties. rsc.orgresearchgate.net

Modification of the Cyclopentyl Group: Altering the cyclopentyl group, for instance by introducing substituents or changing the ring size, could influence the steric and lipophilic character of the molecule, potentially impacting its solubility and binding interactions.

The synthesis and characterization of new aniline derivatives are crucial for expanding their applications. rsc.orgresearchgate.net For example, a series of new polyaniline derivatives based on an ortho-substituted aniline showed that changes in the substituent altered the polymer's surface morphology and enhanced its sensitivity for sensor applications. rsc.orgresearchgate.net A similar systematic approach to derivatizing this compound could yield a new class of compounds with significant potential in materials science and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Cyclopentyloxy)methyl]aniline, and how do reaction conditions influence yield?

  • Methodology : Start with nucleophilic substitution between 4-aminobenzyl alcohol derivatives and cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify using column chromatography . Adjust solvent polarity to optimize separation of the aniline product from unreacted starting materials. For analogs like 4-(hexyloxy)aniline, similar protocols yield >70% purity after recrystallization .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

  • Methodology :

  • ¹H NMR : The cyclopentyl group shows multiplet peaks between δ 1.5–2.0 ppm (cyclopentyl protons) and a singlet near δ 3.7 ppm for the methylene bridge (-CH₂-O-). Compare with 4-(pentyloxy)aniline (δ 0.9–1.4 ppm for linear alkyl chain) .
  • IR : Look for N-H stretching (~3400 cm⁻¹) and C-O-C absorption (~1250 cm⁻¹). The absence of nitro group bands (e.g., ~1520 cm⁻¹ in nitroanilines) confirms the structure .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

  • Methodology : Use a combination of solvent extraction (e.g., dichloromethane/water) to remove polar impurities, followed by recrystallization in ethanol/water (1:5 ratio). For persistent byproducts like dimerized species, employ size-exclusion chromatography (Sephadex LH-20) .

Advanced Research Questions

Q. How does the cyclopentyloxy substituent influence the electronic properties and reactivity of the aniline moiety compared to linear alkoxy groups?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-311G**) to compare electron-donating effects. Cyclopentyloxy’s steric bulk reduces resonance donation to the aromatic ring compared to methoxy groups, as seen in p-methoxyaniline derivatives .
  • Experimental Validation : Measure Hammett σ values via substituent-dependent reaction rates (e.g., nitration). Cyclopentyloxy’s σₚ is expected to be less negative than methoxy, indicating weaker electron donation .

Q. How can crystallographic data resolve contradictions in reported melting points for this compound derivatives?

  • Methodology : Obtain single-crystal X-ray diffraction data (e.g., CCDC protocols ). Compare lattice parameters and hydrogen-bonding patterns with analogs like 4-[(pyrrolidin-1-ylsulfonyl)methyl]aniline. Polymorphism or solvate formation (e.g., ethanol inclusion) can explain melting point discrepancies .

Q. What strategies mitigate oxidative degradation of this compound during storage or reactions?

  • Methodology :

  • Stability Studies : Store under inert gas (N₂/Ar) with antioxidants (0.1% BHT) at -20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Reaction Design : Avoid strong oxidizers (e.g., KMnO₄) in synthetic steps. Use mild conditions, such as catalytic hydrogenation for nitro-group reduction .

Safety and Handling

Q. What are the toxicity profiles and handling precautions for this compound based on structurally related anilines?

  • Methodology : Follow protocols for aromatic amines: use fume hoods, nitrile gloves, and avoid skin contact. While specific toxicity data are limited, analogs like 4-chloro-N-(cyclopropylmethyl)aniline show acute toxicity (LD₅₀ > 200 mg/kg in rats), warranting conservative safety measures .

Data Analysis and Interpretation

Q. How can researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodology : Perform systematic solubility tests (e.g., shake-flask method) in solvents of varying polarity (log P). The compound’s log P (~2.5 predicted) suggests moderate solubility in THF or ethyl acetate, consistent with 4-(hexyloxy)aniline . Contradictions may arise from impurities; validate purity via elemental analysis .

Advanced Characterization

Q. What role does the cyclopentyloxy group play in modulating biological activity compared to other substituents in aniline derivatives?

  • Methodology :

  • SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) between this compound and analogs like 4-(tetrazolyl)aniline. The cyclopentyl group may enhance membrane permeability due to lipophilicity .
  • Molecular Docking : Simulate binding interactions using AutoDock Vina. The bulky cyclopentyl group may occupy hydrophobic pockets inaccessible to smaller substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.